D-erythro-sphingosine-d7

Beschreibung

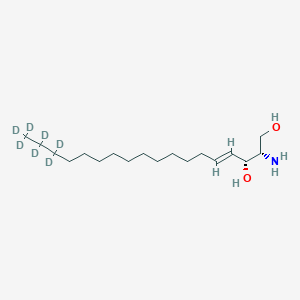

Structure

3D Structure

Eigenschaften

IUPAC Name |

(E,2S,3R)-2-amino-16,16,17,17,18,18,18-heptadeuteriooctadec-4-ene-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h14-15,17-18,20-21H,2-13,16,19H2,1H3/b15-14+/t17-,18+/m0/s1/i1D3,2D2,3D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWUZIQQURGPMPG-AVMMVCTPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCC/C=C/[C@H]([C@H](CO)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Sphingolipid Metabolism and Signaling Research

Sphingolipids are a class of lipids characterized by a sphingoid base backbone, such as sphingosine (B13886). cusabio.com They are not only critical structural components of eukaryotic cell membranes but also key signaling molecules involved in a multitude of cellular processes, including proliferation, differentiation, apoptosis (programmed cell death), and senescence. cusabio.comdovepress.com The sphingolipid metabolic network is a complex web of interconnected pathways where enzymes can synthesize, degrade, and interconvert various sphingolipid species. nih.gov

The central pathway begins with the de novo synthesis of sphinganine (B43673) (also known as dihydrosphingosine) in the endoplasmic reticulum. nih.gov Sphinganine is then acylated to form dihydroceramide, which is subsequently desaturated to produce ceramide, a central hub in sphingolipid metabolism. nih.gov Ceramide can be further metabolized to form more complex sphingolipids like sphingomyelin (B164518) and glycosphingolipids, or it can be broken down by ceramidase to yield sphingosine. kegg.jp

Sphingosine itself is a bioactive molecule, but it can also be phosphorylated by sphingosine kinases (SphK1 and SphK2) to form sphingosine-1-phosphate (S1P). kegg.jpcaymanchem.com Ceramide and S1P often exert opposing effects; ceramide is frequently associated with anti-proliferative and pro-apoptotic signals, while S1P is typically a pro-survival and pro-proliferative factor. cusabio.comkegg.jp This balance, often termed the "sphingolipid rheostat," is crucial for maintaining cellular homeostasis. Disruptions in this delicate equilibrium are implicated in numerous diseases, including cancer, diabetes, neurodegenerative disorders, and cardiovascular disease. dovepress.comnih.gov

The study of these pathways, known as sphingolipidomics, requires highly sensitive and specific analytical methods to measure the often low-abundance lipid species. caymanchem.com This is where D-erythro-sphingosine-d7 plays a pivotal role, not as a biologically active agent itself, but as a critical analytical standard.

Rationale for Deuterium Labeling in Lipidomics and Metabolomics

The accurate quantification of lipids in biological samples is a significant analytical challenge due to their immense structural diversity and the complexity of the biological matrix. rsc.org Mass spectrometry (MS), often coupled with liquid chromatography (LC), has become the primary technology for lipidomics because of its high sensitivity and specificity. caymanchem.comcaymanchem.com However, variations in sample preparation (e.g., lipid extraction) and instrument response can introduce errors, making absolute quantification difficult. caymanchem.comrsc.org

To overcome these challenges, researchers employ stable isotope-labeled internal standards. lipidmaps.orgnih.gov D-erythro-sphingosine-d7 is a prime example of such a standard. The rationale for its use is based on several key principles:

Co-elution and Co-ionization: this compound is chemically and physically almost identical to its natural, non-labeled counterpart, sphingosine (B13886). caymanchem.com This means it behaves in the same way during sample extraction and chromatographic separation.

Mass Distinction: The key difference is its mass. The seven deuterium (B1214612) atoms in this compound make it seven mass units heavier than endogenous sphingosine. caymanchem.com This mass difference is easily resolved by a mass spectrometer, allowing the instrument to detect and quantify both the labeled standard and the endogenous analyte simultaneously. caymanchem.com

Accurate Quantification: A known amount of this compound is added to a biological sample at the very beginning of the experimental workflow. lipidmaps.orgacs.org By comparing the signal intensity of the endogenous sphingosine to the known concentration of the added this compound, researchers can accurately calculate the absolute amount of sphingosine in the original sample. lipidmaps.org This stable isotope dilution method corrects for any sample loss during preparation and for any variability in instrument performance. lipidmaps.orgnih.gov

The use of deuterium (a stable, non-radioactive isotope of hydrogen) is preferred because it provides a significant mass shift without drastically altering the chemical properties of the molecule, ensuring it serves as a reliable proxy for the analyte of interest. caymanchem.com

Historical Development and Current Paradigms in D Erythro Sphingosine D7 Applications

Quantitative Lipidomics Utilizing this compound as an Internal Standard

The primary application of this compound in quantitative lipidomics is its use as an internal standard. sigmaaldrich.comcaymanchem.comcaymanchem.com This is particularly crucial for methodologies like liquid chromatography-tandem mass spectrometry (LC-MS/MS), which has become a cornerstone for lipid analysis due to its sensitivity and specificity. caymanchem.com The inclusion of a deuterated internal standard such as this compound helps to correct for variations in sample extraction, processing, and instrument response, thereby enabling accurate quantification of related endogenous sphingolipids. nih.gov

Absolute Quantification of Sphingolipid Species in Biological Matrices

The absolute quantification of sphingolipids in complex biological matrices like plasma, serum, and tissue is a significant challenge due to the vast number of lipid species and potential for matrix effects. mdpi.com The use of stable isotope-labeled internal standards, such as this compound, is a widely accepted strategy to overcome these challenges. sigmaaldrich.comcaymanchem.comresearchmap.jpnih.gov This isotopic dilution method involves adding a known amount of the deuterated standard to the biological sample prior to lipid extraction. researchgate.net

During LC-MS/MS analysis, the endogenous (light) sphingolipid and the deuterated (heavy) internal standard are chemically identical and thus co-elute. nih.gov However, they are distinguishable by their mass-to-charge ratio (m/z). By comparing the peak area of the endogenous analyte to that of the known concentration of the internal standard, an absolute concentration can be determined. nih.gov this compound is specifically used for the quantification of D-erythro-sphingosine and its phosphorylated metabolite, sphingosine-1-phosphate (S1P). caymanchem.comnih.govmdpi.comavantiresearch.com The principle can also be extended to quantify other related sphingolipids, provided that their ionization efficiencies are similar or appropriate correction factors are applied. nih.gov

Below is a table summarizing typical parameters for the LC-MS/MS-based quantification of sphingolipids using deuterated internal standards.

Table 1: Representative LC-MS/MS Parameters for Sphingolipid Quantification

| Parameter | Description | Example |

|---|---|---|

| Chromatography | Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase (RP) Chromatography | HILIC allows for co-elution of analytes and their respective internal standards with short analysis times. nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Optimal for the detection of sphingoid bases and their derivatives. lipidmaps.org |

| Mass Analysis | Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer | Provides high sensitivity and specificity by monitoring specific precursor-to-product ion transitions. lipidmaps.org |

| Internal Standard | This compound, D-erythro-sphinganine-d7 | Added to samples before extraction to correct for analytical variability. caymanchem.comresearchgate.net |

| Quantification | Ratio of the peak area of the endogenous analyte to the peak area of the deuterated internal standard | This ratio is plotted against a calibration curve to determine the absolute concentration. mdpi.com |

Method Validation Strategies for this compound Based Assays

For any quantitative analytical method to be considered reliable, it must undergo rigorous validation. mdpi.com Assays utilizing this compound as an internal standard are no exception. The validation process ensures that the method is accurate, precise, sensitive, and specific for the intended application. researchgate.net Key validation parameters, as recommended by regulatory guidelines, include linearity, accuracy, precision, selectivity, recovery, and stability. mdpi.commdpi.com

Linearity and Range : A calibration curve is generated by analyzing a series of standards at different concentrations. nih.gov The method is considered linear if the response is directly proportional to the concentration over a defined range. For sphingolipid analysis, a weighted linear regression (e.g., 1/x) is often used to ensure accuracy across the calibration range. mdpi.com

Accuracy and Precision : Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. tudublin.ie These are typically assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. nih.gov For sphingolipid assays, acceptable accuracy is often within 85-115% of the nominal value (80-120% at the lower limit of quantification), and precision (expressed as the coefficient of variation, CV%) should be ≤15% (≤20% at the LLOQ). researchgate.net

Selectivity and Matrix Effects : Selectivity is the ability to differentiate and quantify the analyte in the presence of other components in the sample. researchgate.net Matrix effects, which are the suppression or enhancement of ionization due to co-eluting compounds from the biological matrix, are a significant concern in LC-MS/MS. researchgate.net The use of a co-eluting stable isotope-labeled internal standard like this compound is the most effective way to compensate for these effects. researchgate.net

Recovery : This parameter assesses the efficiency of the extraction process. It is determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample. researchgate.net Consistent and reproducible recovery is more critical than achieving 100% recovery.

Stability : The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top stability) is evaluated to ensure that the sample integrity is maintained throughout the analytical process. tudublin.ie

The following table outlines typical acceptance criteria for the validation of a this compound based assay.

Table 2: Typical Validation Parameters and Acceptance Criteria

| Parameter | Method | Acceptance Criteria |

|---|---|---|

| Linearity | Calibration curve with at least 5 non-zero standards. | Correlation coefficient (r²) ≥ 0.99. researchgate.net |

| Accuracy | Analysis of QC samples at low, medium, and high concentrations. | Mean value should be within ±15% of the nominal value. researchgate.nettudublin.ie |

| Precision | Intra- and inter-day analysis of QC samples. | Coefficient of Variation (CV) ≤ 15%. researchgate.nettudublin.ie |

| Lower Limit of Quantification (LLOQ) | Lowest standard on the calibration curve. | Analyte response is at least 5-10 times the response of a blank sample. Accuracy within ±20%, Precision ≤ 20%. lipidmaps.org |

| Selectivity | Analysis of blank matrix from multiple sources. | No significant interfering peaks at the retention time of the analyte and IS. |

| Recovery | Comparison of pre- and post-extraction spiked samples. | Consistent, precise, and reproducible. researchgate.net |

| Stability | Analysis of QC samples after various storage and processing conditions. | Deviations should be within ±15% of the nominal concentrations. tudublin.ie |

Metabolic Flux Analysis with this compound as a Tracer

Metabolic flux analysis (MFA) using stable isotope tracers is a powerful technique to investigate the dynamic aspects of metabolic pathways. nih.govnih.gov By introducing a labeled precursor into a biological system and tracking its incorporation into downstream metabolites over time, researchers can quantify the rates of metabolic reactions and elucidate pathway dynamics. mdpi.com this compound, and more commonly its precursor D-erythro-sphinganine-d7, can be used as tracers to study the complex network of sphingolipid metabolism. nih.govresearchgate.net

Tracing De Novo Sphingolipid Biosynthesis Pathways

The de novo synthesis pathway is the primary route for the production of sphingolipids, starting from the condensation of serine and palmitoyl-CoA. mdpi.comnih.gov While this compound can be used, it is often more informative to use an earlier precursor in the pathway, such as deuterated sphinganine (B43673) (dihydrosphingosine), to trace the entire de novo synthesis route. nih.gov When cells or organisms are supplied with D-erythro-sphinganine-d7, the deuterium label is incorporated into a series of downstream sphingolipids. nih.govresearchgate.net

By monitoring the time-dependent appearance of the d7-label in various sphingolipid species such as ceramides (B1148491), sphingomyelins, and complex glycosphingolipids using LC-MS/MS, researchers can map the flow of metabolites through the pathway. nih.govresearchgate.net For example, a study in Arabidopsis leaves using D-erythro-sphinganine-d7 (D7-d18:0) showed its rapid conversion into D7-labeled sphinganine-1-phosphate and subsequent incorporation into various ceramide species. nih.govresearchgate.net This allows for the identification of major metabolic routes and potential regulatory points. nih.gov Supplementing cells with exogenous d7-sphingosine has also been shown to reduce de novo sphingolipid synthesis, indicating a feedback regulation mechanism. biorxiv.org

Elucidation of Sphingolipid Catabolic and Recycling Pathways

Sphingolipid metabolism is not a one-way street; it involves intricate catabolic (breakdown) and recycling pathways that are crucial for maintaining cellular homeostasis. mdpi.comnih.gov this compound is an excellent tracer for studying these processes. Once introduced into the cell, it can be phosphorylated to d7-sphingosine-1-phosphate (d7-S1P). caymanchem.com The fate of d7-S1P can then be followed. It can be irreversibly cleaved by sphingosine-1-phosphate lyase, representing an exit from the sphingolipid pathway, or it can be dephosphorylated back to d7-sphingosine, which can then be re-acylated to form d7-ceramides, a key step in the "salvage" or recycling pathway. mdpi.comnih.gov

Tracking the appearance and disappearance of d7-labeled sphingosine, ceramides, and S1P provides quantitative data on the relative contributions of the catabolic and recycling routes. nih.govresearchgate.net This approach has been used to demonstrate that sphingolipid phosphate degradation can be a rate-limiting step in maintaining long-chain base homeostasis. nih.gov

Determination of Enzymatic Reaction Rates and Flux Distribution in Sphingolipid Pathways

A primary goal of metabolic flux analysis is to move beyond qualitative pathway mapping to the quantitative determination of reaction rates (fluxes). nih.govnih.gov By combining time-course data from this compound tracing experiments with mathematical modeling, it is possible to estimate the fluxes through various enzymatic steps in the sphingolipid network. nih.govbiorxiv.orgbiorxiv.org

For instance, by measuring the rate of formation of D7-labeled products immediately after the introduction of a D7-labeled precursor, the initial capacity of the converting enzymes can be estimated. researchgate.net A study in Arabidopsis estimated the capacity of different enzymes processing LCB d18:0 by measuring the levels of D7-labeled products one hour after incubation with LCB D7-d18:0. researchgate.net More sophisticated dynamic metabolic flux analysis (DMFA) models can integrate the concentrations of multiple labeled intermediates over time to calculate the flux distribution at different branch points in the pathway. nih.govbiorxiv.orgunl.edu This can reveal how flux is partitioned between competing branches, such as conversion to complex sphingolipids versus catabolism, and how this distribution changes in response to genetic or environmental perturbations. biorxiv.orgbiorxiv.org These quantitative insights are critical for understanding the regulation of sphingolipid metabolism in health and disease. nih.govacs.org

The table below summarizes the application of this compound and related tracers in metabolic flux analysis.

Table 3: Applications of this compound in Metabolic Flux Analysis

| Application | Methodology | Key Findings |

|---|---|---|

| Tracing De Novo Synthesis | Administer D-erythro-sphinganine-d7 and monitor its incorporation into downstream sphingolipids (ceramides, sphingomyelins) over time using LC-MS/MS. nih.govresearchgate.net | Elucidates the primary synthesis routes and identifies key intermediates and enzymatic steps. nih.govresearchgate.net |

| Elucidating Catabolism/Recycling | Introduce this compound and track its conversion to d7-S1P and subsequent re-incorporation into d7-ceramides (salvage pathway) or degradation. nih.govmdpi.com | Quantifies the balance between sphingolipid breakdown and recycling, highlighting critical regulatory nodes like S1P lyase. nih.govnih.gov |

| Determining Reaction Rates | Combine time-course labeling data with kinetic models (e.g., Dynamic Metabolic Flux Analysis). biorxiv.orgbiorxiv.org | Provides quantitative estimates of enzymatic reaction rates and the distribution of metabolic flux through different branches of the pathway. nih.govbiorxiv.org |

Advanced Analytical Techniques for this compound and its Metabolites

The analysis of this compound and its related metabolites heavily relies on sophisticated mass spectrometry-based methods. These techniques offer the high sensitivity and specificity required to detect and quantify low-abundance sphingolipids in various biological samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the primary analytical tool for the comprehensive analysis of sphingolipids. researchmap.jpnih.govlipidmaps.orglipidmaps.org This powerful technique combines the separation capabilities of liquid chromatography with the precise detection and fragmentation abilities of tandem mass spectrometry, enabling the identification and quantification of a wide array of sphingolipid species. nih.govnih.gov The use of deuterated standards like this compound is critical in these methodologies to ensure accurate quantification by correcting for variations in sample preparation and instrument response. researchmap.jp

Effective chromatographic separation is a critical first step in LC-MS/MS analysis to resolve the complex mixture of sphingoid bases and their derivatives. Both reversed-phase and hydrophilic interaction liquid chromatography (HILIC) are employed for this purpose.

Reversed-phase chromatography, often utilizing C8 or C18 columns, separates sphingolipids based on the hydrophobicity of their carbon backbone and the degree of unsaturation. Gradient elution with mobile phases typically consisting of acetonitrile (B52724), methanol, and water with additives like formic acid and ammonium (B1175870) formate (B1220265) is commonly used to achieve optimal separation. nih.govnih.gov For instance, a gradient can be optimized to separate sphingoid bases from their more complex glycosylated or phosphorylated derivatives. researchgate.net

HILIC offers an alternative separation mechanism based on the polarity of the lipid head group. nih.gov This technique is particularly advantageous for achieving co-elution of analytes with their respective internal standards, which is crucial for accurate quantification. nih.gov A typical HILIC method might use a sub-2 µm particle size column with a gradient of acetonitrile and water containing formic acid and ammonium formate, allowing for rapid and efficient separation of various sphingolipid classes. nih.gov

Table 1: Example of a Reversed-Phase LC Gradient for Sphingolipid Analysis.

| Time (min) | Eluent A (%) (Water + 0.1% Formic Acid) | Eluent B (%) (Methanol/Acetonitrile (1:1, v/v) + 0.1% Formic Acid) |

| 0 | 95 | 5 |

| 5 | 50 | 50 |

| 15 | 5 | 95 |

| 25 | 5 | 95 |

| 26 | 95 | 5 |

| 30 | 95 | 5 |

This table is for illustrative purposes and specific conditions may vary based on the analytical requirements.

Following chromatographic separation, the analytes are introduced into the mass spectrometer for detection and fragmentation. Electrospray ionization (ESI) is the most common ionization technique for sphingolipids, typically operated in the positive ion mode for the analysis of sphingoid bases and their derivatives. researchmap.jpnih.govnih.gov

In tandem mass spectrometry (MS/MS), precursor ions corresponding to the specific sphingolipid of interest are selected and then fragmented in a collision cell. The resulting product ions are characteristic of the molecule's structure and are used for quantification. For sphingosine and its deuterated analog, this compound, a common fragmentation pathway involves the loss of one or two water molecules. mdpi.com For example, in the analysis of sphingosine-1-phosphate (S1P) after dephosphorylation, the multiple reaction monitoring (MRM) transition of m/z 300.4 → 282.4 (corresponding to [M+H-H₂O]⁺) is often used for quantification. mdpi.com

The choice of fragmentation strategy is crucial for distinguishing between isobaric species—molecules with the same mass but different structures. lipidmaps.org High-energy dissociation that generates sphingoid base-specific product ions is preferred for the quantification of individual molecular species of complex sphingolipids. lipidmaps.org

Table 2: Common MRM Transitions for Sphingolipid Analysis.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Sphingosine (d18:1) | 300.4 | 282.4 | Positive |

| Sphingosine-1-Phosphate (after dephosphorylation) | 300.4 | 282.4 | Positive |

| This compound | 307.3 | Not specified in search results | Positive |

Note: The specific m/z values can vary slightly depending on the instrument and experimental conditions.

Optimization of Chromatographic Separation for Sphingoid Bases and Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

While LC-MS/MS is the predominant technique, gas chromatography-mass spectrometry (GC-MS) also finds application in sphingolipid analysis, particularly for determining the composition of long-chain bases and fatty acids. nih.gov A key limitation of GC-MS is the requirement for derivatization to make the non-volatile sphingolipids amenable to gas-phase analysis. nih.govresearchgate.net This often involves processes like acid methanolysis to release the fatty acids and sphingoid bases, followed by silylation or other derivatization steps. researchgate.netnih.gov

GC-MS can provide high separation efficiency and detailed structural information from the mass spectra of the derivatives. researchgate.net For instance, the analysis of fatty acid methyl esters (FAMEs) derived from sphingolipids can reveal the fatty acyl chain composition of different ceramide species. researchgate.net

Sample Preparation Protocols for Deuterated Sphingolipid Extraction

The extraction of deuterated sphingolipids like this compound from complex biological matrices is a critical step that significantly influences the accuracy and reproducibility of the analysis. The primary goal is to efficiently isolate the sphingolipids while minimizing the co-extraction of interfering substances.

A common approach involves a single-phase extraction using a mixture of chloroform (B151607) and methanol. researchmap.jp In one protocol, a biological sample is mixed with a chloroform/methanol solution, and an internal standard cocktail containing this compound is added. researchmap.jp To cleave potentially interfering glycerolipids, the mixture is often treated with methanolic potassium hydroxide (B78521) (KOH). researchmap.jp Another method utilizes a butanolic extraction procedure. nih.gov

For more complex sphingolipids, a two-step extraction procedure may be employed. mdpi.com For example, in the analysis of S1P, an initial extraction separates the polar S1P into an aqueous layer, while less polar lipids move to the organic phase. Subsequent acidification allows for the extraction of S1P into an organic solvent. mdpi.com The choice of extraction protocol depends on the specific sphingolipid classes being targeted and the nature of the biological sample. lipidmaps.org

Table 3: Overview of a General Sphingolipid Extraction Protocol. researchmap.jpoup.com

| Step | Description |

| 1. Sample Homogenization | The biological sample (e.g., tissue, plasma) is homogenized. |

| 2. Addition of Internal Standard | A known amount of deuterated internal standard, such as this compound, is added. researchmap.jp |

| 3. Solvent Extraction | A mixture of organic solvents, typically chloroform and methanol, is added to the sample. researchmap.jpoup.com |

| 4. Incubation and Phase Separation | The mixture is incubated, often with shaking, and then centrifuged to separate the organic and aqueous phases. |

| 5. Optional Saponification | An alkaline solution (e.g., methanolic KOH) may be added to hydrolyze interfering glycerolipids. researchmap.jp |

| 6. Collection and Drying | The organic phase containing the sphingolipids is collected and dried under a stream of nitrogen. |

| 7. Reconstitution | The dried lipid extract is reconstituted in a suitable solvent for LC-MS/MS analysis. oup.com |

Addressing Analytical Challenges in this compound Quantification, Including Matrix Effects and Carryover

Accurate quantification of this compound and other sphingolipids can be hampered by several analytical challenges, most notably matrix effects and carryover.

Matrix effects arise from the co-eluting components of the biological matrix that can either suppress or enhance the ionization of the analyte, leading to inaccurate quantification. researchmap.jpnih.gov The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects, as the internal standard experiences similar ionization suppression or enhancement as the endogenous analyte. upce.cz Careful sample preparation and chromatographic separation are also crucial for minimizing matrix effects. upce.cz

Carryover occurs when residual analyte from a previous injection is detected in a subsequent analysis, leading to an overestimation of the analyte's concentration. This is a particular concern for phosphorylated sphingolipids, which can bind to metal surfaces in the LC system. researchmap.jp Strategies to mitigate carryover include using metal-free columns and optimizing wash steps between injections. researchmap.jp The use of HILIC can also help to reduce carryover by improving peak shape and elution characteristics. nih.gov

By carefully optimizing each step of the analytical workflow—from sample preparation and chromatographic separation to mass spectrometric detection—and by employing appropriate internal standards, it is possible to achieve reliable and accurate quantification of this compound and its associated metabolites.

D-erythro-Sphingosine as a Precursor in Sphingolipid Biosynthesis Pathways

D-erythro-sphingosine serves as a central building block in the synthesis of various sphingolipids, which are critical for maintaining the structural integrity and functionality of cell membranes. nih.govelifesciences.org The use of this compound has been instrumental in delineating these biosynthetic routes. researchmap.jp

Formation of Bioactive Sphingosine-1-Phosphate (S1P)

One of the key metabolic fates of D-erythro-sphingosine is its phosphorylation to sphingosine-1-phosphate (S1P), a potent signaling molecule. glpbio.com This conversion is catalyzed by sphingosine kinases (SPHK1 and SPHK2). hmdb.cauniprot.org S1P is involved in a wide array of cellular functions, including cell growth, proliferation, and survival. glpbio.combertin-bioreagent.com Studies utilizing this compound as an internal standard have enabled the accurate quantification of S1P formation, confirming that D-erythro-sphingosine is a direct precursor in this critical pathway. bertin-bioreagent.com S1P can act both intracellularly as a second messenger and extracellularly by binding to a family of G protein-coupled receptors. bertin-bioreagent.com

Contribution to Ceramide and Complex Glycosphingolipid Synthesis

D-erythro-sphingosine is a precursor for the synthesis of ceramides, which are formed by the acylation of the sphingoid base. nih.govlabclinics.com Ceramides, in turn, serve as the backbone for more complex sphingolipids, including sphingomyelin and a diverse array of glycosphingolipids (GSLs). elifesciences.orgnih.gov The de novo synthesis of GSLs begins with the formation of ceramide. nih.gov D-erythro-sphingosine can be acylated to form ceramide, which is then glycosylated to produce glucosylceramide or galactosylceramide, the foundational molecules for the synthesis of hundreds of distinct GSLs. nih.govgoogle.com These complex lipids are embedded in the outer leaflet of the cell membrane and play crucial roles in cell recognition, adhesion, and signaling. nih.govavantiresearch.com

| Sphingolipid Class | Precursor Role of D-erythro-Sphingosine | Key Enzymes Involved |

| Sphingosine-1-Phosphate (S1P) | Direct phosphorylation of D-erythro-sphingosine. glpbio.com | Sphingosine Kinase 1 (SPHK1), Sphingosine Kinase 2 (SPHK2). hmdb.cauniprot.org |

| Ceramides | Acylation of D-erythro-sphingosine. nih.gov | Ceramide Synthases (CerS). nih.gov |

| Glycosphingolipids (GSLs) | D-erythro-sphingosine is a component of the ceramide backbone, which is subsequently glycosylated. nih.govgoogle.com | Ceramide Synthases, Glucosylceramide Synthase, Galactosylceramide Synthase. nih.gov |

Mechanistic Studies of D-erythro-Sphingosine Interactions with Cellular Enzymes

Beyond its role as a biosynthetic precursor, D-erythro-sphingosine directly interacts with and modulates the activity of several key cellular enzymes, thereby influencing various signal transduction pathways.

Modulatory Effects on Protein Kinase C (PKC) Activity

D-erythro-sphingosine is a recognized inhibitor of protein kinase C (PKC), a family of enzymes that play a critical role in cellular regulation and signal transduction. ncats.iomedchemexpress.comnih.gov Both synthetic D-erythro-sphingosine and commercially available sphingosine have been shown to inhibit PKC activity in vitro. nih.gov This inhibitory action has been validated in cellular systems, such as human platelets, where sphingosine inhibits the phosphorylation of a 40 kDa protein, a known PKC substrate. nih.gov The ability of D-erythro-sphingosine to antagonize PKC activity underscores its importance as a regulatory molecule in cellular signaling. ncats.io

Activation of p32-kinase and Protein Phosphatase 2A (PP2A)

In contrast to its inhibitory effect on PKC, D-erythro-sphingosine acts as a potent activator of other enzymes. It is a very effective activator of a p32-sphingosine-activated protein kinase, with an initial activation observed at 2.5 µM and peak activity at 10-20 µM. medchemexpress.commedchemexpress.cnarctomsci.com Furthermore, D-erythro-sphingosine and its cell-permeable analog, N-hexanoyl-D-erythro-sphingosine (C6-ceramide), can activate protein phosphatase 2A (PP2A). labclinics.commedchemexpress.commerckmillipore.com PP2A is a major serine/threonine phosphatase that plays a role in dephosphorylating and thereby regulating the activity of numerous proteins. nih.gov

| Enzyme | Effect of D-erythro-Sphingosine | Concentration for Effect |

| Protein Kinase C (PKC) | Inhibition. ncats.iomedchemexpress.comnih.gov | Not specified in provided context. |

| p32-kinase | Activation. medchemexpress.commedchemexpress.cnarctomsci.com | EC50 of 8 µM. medchemexpress.commedchemexpress.cn |

| Protein Phosphatase 2A (PP2A) | Activation. medchemexpress.commerckmillipore.com | 10 nM for C6-ceramide. merckmillipore.com |

Regulation of Phospholipase D and Diacylglycerol Kinase Activity

D-erythro-sphingosine has also been shown to influence the activity of enzymes involved in phospholipid metabolism. It can activate phospholipase D (PLD), an enzyme that hydrolyzes phosphatidylcholine to produce phosphatidic acid and choline. glpbio.com Conversely, N-hexanoyl-D-erythro-sphingosine has been reported to inhibit PLD activation in fibroblasts. merckmillipore.com Additionally, D-erythro-sphingosine activates diacylglycerol (DAG) kinase, which phosphorylates DAG to form phosphatidic acid. glpbio.com This is noteworthy as DAG kinase is highly specific for DAG and does not typically phosphorylate sphingosine, suggesting an indirect activation mechanism or a regulatory role for sphingosine. um.es

Subcellular Localization and Trafficking Studies of this compound Derivatives

The use of stable isotope-labeled lipids, such as this compound, has been pivotal in elucidating the intricate pathways of sphingolipid metabolism and transport within the cell. By tracing the journey of the deuterium-labeled backbone, researchers can distinguish newly synthesized or exogenously supplied sphingolipids from the pre-existing endogenous pool. This allows for precise mapping of their conversion into various derivatives and their movement between different subcellular compartments. The primary metabolites of interest in these tracing studies are ceramide-d7 and sphingosine-1-phosphate-d7 (S1P-d7), whose locations and trafficking routes are critical to their biological functions.

Investigations using this compound and its precursors have revealed that the metabolic fate and signaling functions of sphingolipids are highly dependent on their subcellular location. elifesciences.org Key cellular organelles involved in this trafficking include the endoplasmic reticulum (ER), the Golgi apparatus, mitochondria, and the nucleus.

Trafficking and Localization of Ceramide-d7

Ceramides are central intermediates in sphingolipid metabolism, and their localization is tightly regulated. De novo synthesis of ceramides occurs on the cytosolic face of the endoplasmic reticulum (ER). cell-stress.com From the ER, the bulk of newly synthesized ceramides must be transported to the Golgi apparatus for conversion into more complex sphingolipids, such as sphingomyelin and glucosylceramide (GlcCer). cell-stress.com

Studies have shown that this transport from the ER to the Golgi is largely independent of vesicular trafficking. cell-stress.com Instead, it is primarily mediated by the ceramide transfer protein (CERT), which extracts ceramide from the ER membrane and delivers it to the Golgi. cell-stress.com Once in the Golgi, ceramide is effectively trapped by the resident enzyme sphingomyelin synthase, which converts it to sphingomyelin. cell-stress.com

The importance of this trafficking step has been demonstrated in studies using Brefeldin A, a substance that disrupts the Golgi apparatus. In human embryonic kidney (HEK293T) cells treated with a d7-labeled sphinganine precursor, the production of d7-dihydroceramides in the ER was unaffected by Brefeldin A. jst.go.jp However, the subsequent synthesis of certain d7-glucosylceramides was significantly altered, confirming that their formation is dependent on transport from the ER to a functional Golgi apparatus. jst.go.jp

While the ER-to-Golgi route is dominant, ceramides can also be trafficked to other organelles, such as mitochondria. This is particularly relevant in the context of apoptosis, where mitochondrial ceramide accumulation is a key event. cell-stress.com To study this specific pathway, researchers have engineered a variant of the CERT protein that is anchored to the outer mitochondrial membrane (OMM), called mitoCERT. cell-stress.com This tool diverts the flow of newly synthesized ceramides from the ER directly to the mitochondria, allowing for the specific investigation of mitochondrial ceramide functions. cell-stress.com

Tracing studies in the plant model Arabidopsis thaliana using deuterium-labeled D-erythro-sphinganine-d7 (a direct precursor to sphingosine) provided quantitative data on the rapid conversion to various ceramide species. These findings illustrate the dynamic nature of ceramide synthesis and modification within the cell. frontiersin.org

Table 1: Time-Dependent Formation of Deuterium-Labeled Ceramides in Arabidopsis thaliana Leaf disks were incubated in a solution containing D-erythro-sphinganine-d7, and the concentrations of various newly formed d7-ceramide species were measured over time. Data adapted from studies on plant sphingolipid metabolism. frontiersin.org

| Time Point | Cer(d18:0/16:0)-d7 (nmol/g FW) | Cer(d18:0/24:0)-d7 (nmol/g FW) | Cer(t18:0/16:0)-d7 (nmol/g FW) | Cer(t18:0/22:0)-d7 (nmol/g FW) |

| 0 h | 0.00 | 0.00 | 0.00 | 0.00 |

| 1 h | ~0.02 | ~0.01 | ~0.03 | ~0.01 |

| 4 h | ~0.05 | ~0.03 | ~0.06 | ~0.03 |

| 8 h | ~0.08 | ~0.05 | ~0.09 | ~0.04 |

Subcellular Distribution of Sphingosine-1-Phosphate-d7

The subcellular location of S1P-d7 is dictated by the spatial distribution of the enzymes that synthesize and degrade it. This compound is phosphorylated to S1P-d7 by sphingosine kinases (SPHKs). nih.gov Mammalian cells have two major isoforms of this enzyme, SPHK1 and SPHK2, which have distinct localizations. nih.gov

SPHK1 is found predominantly in the cytosol. nih.gov

SPHK2 contains a nuclear export sequence and is largely localized to the nucleus. nih.gov

This compartmentalization results in distinct cytosolic and nuclear pools of S1P. nih.gov The fate of S1P is controlled by its degradation, which is carried out by S1P phosphatases and S1P lyase. nih.gov S1P lyase, which irreversibly breaks down S1P, is primarily located on the ER membrane but has also been found to be active within the nucleus. nih.gov This spatial coupling of synthesis (by SPHK2) and degradation (by nuclear S1P lyase) allows for tight regulation of nuclear S1P levels, which is crucial for its role in processes like histone deacetylase (HDAC) regulation. nih.gov

Furthermore, SPHK1 has been observed to be enriched on endocytic vesicles, suggesting a role for localized S1P synthesis in regulating endocytic membrane trafficking. nih.gov

Localization-Dependent Metabolism of this compound

Direct evidence for the importance of subcellular localization in determining metabolic fate comes from studies using photoactivatable sphingosine probes. In one such study, a caged, stable isotope-labeled sphingosine (d7-Sph-Cou) was used, which releases the d7-sphingosine upon photoactivation with a laser. elifesciences.org This technique allowed researchers to initiate sphingosine metabolism from a specific organelle. elifesciences.org

The results showed distinct metabolic patterns depending on the site of release:

Mitochondria-Specific Release: When d7-sphingosine was released specifically within mitochondria, it was primarily and continuously used to produce d7-ceramides over the experimental time course. elifesciences.org

Global Release: When d7-sphingosine was released globally throughout the cell, it was more rapidly metabolized through the broader sphingolipid network, with d7-ceramide levels peaking and then declining as they were converted into other sphingolipids like sphingomyelin. elifesciences.org

These findings provide direct proof that the subcellular location where sphingosine becomes available dictates its subsequent metabolic journey and, consequently, its signaling functions. elifesciences.org

Table 2: Comparison of d7-Ceramide Formation Based on Subcellular Release of d7-Sphingosine Data based on findings from photoactivation experiments in HeLa cells. elifesciences.org

| Site of d7-Sphingosine Release | Metabolic Pattern of d7-Ceramide Formation | Implication |

| Mitochondria | Sustained and continuous accumulation of d7-ceramides. | Localized metabolism within the mitochondrial environment, potentially for specific organellar functions. |

| Global (Whole Cell) | Rapid initial formation of d7-ceramides, followed by a decline as they are converted to downstream sphingolipids. | Efficient integration into the global cellular sphingolipid metabolic network (e.g., transport to Golgi for sphingomyelin synthesis). |

Applications of D Erythro Sphingosine D7 in Diverse Experimental Systems

In Vitro Cell Culture Models for Sphingolipid Metabolism Studies

In vitro cell culture models are fundamental for dissecting cellular biochemical pathways. The use of D-erythro-sphingosine-d7 in these systems has provided significant insights into the metabolic fate of sphingosine (B13886).

In a study utilizing the human-derived Caco-2/TC7 cell line, a well-established model for intestinal absorption, researchers investigated the uptake and metabolism of sphingosine. nih.gov When these cells were exposed to mixed lipid micelles containing deuterated sphingosine (D-erythro-sphingosine-d9, a similarly labeled variant), it was observed that the labeled sphingosine was absorbed and subsequently metabolized into deuterated ceramides (B1148491). nih.gov These newly synthesized ceramides were then secreted into the basolateral medium, mimicking the transport of lipids from the intestine into the circulation. nih.gov This study elegantly demonstrated the pathway of dietary sphingosine absorption and its conversion to ceramides within enterocytes. nih.gov

Another investigation using MO3.13 cells, an oligodendrocyte cell line, employed this compound to trace the metabolism of sphingosine into more complex sphingolipids. mdpi.com After loading the cells with the deuterated tracer, researchers could follow its incorporation into various downstream products. The study found that this compound was converted to D7-labeled ceramides, hexosylceramides, and sphingomyelins. mdpi.com A significant portion of these newly formed sphingolipids contained a C16:0 N-acyl chain, providing specific details about the ceramide synthase activity in these cells. mdpi.com

Furthermore, studies on NIH-3T3 fibroblasts have utilized stereoisomers of 1-deoxysphinganine, a related sphingoid base, to understand its metabolic effects. While not directly using this compound, this research highlights the specificity of the metabolic pathways. The natural D-erythro form was metabolized to 1-deoxydihydroceramide, 1-deoxyceramide, and 1-deoxysphingosine, while the synthetic L-threo form was primarily converted to 1-deoxydihydroceramide. nih.gov This indicates a high degree of stereospecificity in the enzymes involved in sphingolipid metabolism. nih.gov

Table 1: Application of Deuterated Sphingosine in In Vitro Models

| Cell Line | Deuterated Compound | Key Findings |

|---|---|---|

| Caco-2/TC7 | D-erythro-sphingosine-d9 | Absorbed and metabolized to deuterated ceramides, which were then secreted. nih.gov |

| MO3.13 | This compound | Converted to D7-labeled ceramides, hexosylceramides, and sphingomyelins, predominantly with a C16:0 acyl chain. mdpi.com |

Plant Biological Systems Research (e.g., Arabidopsis thaliana)

The study of sphingolipid metabolism in plants is crucial for understanding their role in growth, development, and stress responses. This compound and related deuterated long-chain bases (LCBs) have been instrumental in this field.

In research on Arabidopsis thaliana, the model organism for plant biology, scientists used deuterium-labeled LCB D-erythro-sphinganine-d7 to trace its metabolic fate. nih.govfrontiersin.org When applied to Arabidopsis leaves, this labeled precursor was rapidly converted into other LCBs, such as d18:0P, t18:0, and t18:0P. nih.govfrontiersin.org The study also detected the formation of deuterium-labeled ceramides, with Cer(d18:0/16:0), Cer(d18:0/24:0), Cer(t18:0/16:0), and Cer(t18:0/22:0) being the most abundant species. nih.govfrontiersin.org These findings provided quantitative data on the flux through different branches of the sphingolipid metabolic pathway in plants. nih.govfrontiersin.org

A significant observation from this research was the substantial increase in LCB-phosphates (LCB-Ps) after the application of the labeled LCB, suggesting that the degradation of LCBs via phosphorylation is a key regulatory step. nih.govfrontiersin.org This led to the hypothesis that LCB-P degradation could be a rate-limiting step in controlling LCB levels, which is important as high levels of LCBs can induce programmed cell death in plants. nih.govfrontiersin.org

Further studies in Arabidopsis have focused on the enzymes involved in sphingolipid metabolism. For instance, the characterization of sphingosine kinases (SphK) revealed their substrate specificity. nih.gov Arabidopsis SphK was found to predominantly phosphorylate Δ4-unsaturated LCBs like sphingosine. nih.gov Another study cloned and characterized the first plant LCB kinase gene, AtLCBK1, from Arabidopsis. researchgate.net The recombinant AtLCBK1 protein specifically phosphorylated D-erythro-dihydrosphingosine and also showed activity towards D-erythro-sphingosine. researchgate.net

Table 2: Research on Sphingolipid Metabolism in Arabidopsis thaliana

| Labeled Compound/Enzyme | Experimental Approach | Key Findings |

|---|---|---|

| D-erythro-sphinganine-d7 | Leaf disk incubation and UPLC-MS/MS analysis | Rapid conversion to other LCBs and ceramides, highlighting the importance of LCB phosphorylation and degradation. nih.govfrontiersin.org |

| Sphingosine Kinase (SphK) | Enzyme characterization | Preferential phosphorylation of Δ4-unsaturated LCBs. nih.gov |

Ex Vivo and In Vivo Animal Model Investigations (e.g., Murine, Porcine)

Animal models are indispensable for understanding the physiological roles of sphingolipids in a whole-organism context. This compound has been employed in various animal studies to track the distribution and metabolism of sphingosine.

In a study using mini-pigs, researchers investigated the effects of inhaled sphingosine. cellphysiolbiochem.com To trace its uptake and metabolism, they administered deuterated sphingosine (this compound) via inhalation. cellphysiolbiochem.com Mass spectrometry analysis of tissue samples taken 60 minutes after inhalation revealed that the deuterated sphingosine was rapidly metabolized. cellphysiolbiochem.com They detected deuterated sphingomyelin (B164518) and low levels of deuterated ceramide in the trachea and lungs. cellphysiolbiochem.com Interestingly, deuterated sphingosine itself or its phosphorylated form, sphingosine-1-phosphate, were not detected in these or other organs like the liver, kidney, spleen, or blood, indicating a very efficient and localized metabolic conversion in the respiratory tract. cellphysiolbiochem.com

Murine models have also been central to sphingolipid research. In a study investigating the effects of a sphingosine-1-phosphate (S1P) analog (FTY720) on obesity and age-induced anabolic resistance, this compound was used as an internal standard for the quantification of sphingolipids in skeletal muscle. nih.gov This allowed for accurate measurement of changes in ceramide and other sphingolipid levels in response to the treatment. nih.gov

Another murine study focused on the role of sphingosine kinase 2 (SphK2) in the metabolism of specific sphingolipids. mdpi.com Brain lysates from SphK1 and SphK2 knockout mice were used to compare the phosphorylation of sphingosine and sphinga-4,14-diene. Deuterated sphingosine (D7-sphingosine) was used to differentiate from endogenous sphingosine. mdpi.com This approach helped to elucidate the specific role of SphK2 in the metabolism of certain sphingadiene lipids. mdpi.com

Furthermore, research on skin barrier function has utilized porcine models due to the similarity of their stratum corneum to that of humans. acs.orgresearchgate.net In these studies, specifically deuterated ceramides, such as CER NS-d7 (where the terminal seven hydrogens of the sphingosine chain are replaced with deuterium), were incorporated into lipid matrix models. acs.orgresearchgate.net This allowed for the precise determination of the location and conformation of the sphingosine part of the ceramide molecule within the lipid lamellae, providing crucial insights into the molecular architecture of the skin barrier. acs.orgresearchgate.net

Table 3: Use of this compound in Animal Models

| Animal Model | Experimental Context | Key Findings |

|---|---|---|

| Mini-pig | Inhalation of deuterated sphingosine | Rapid metabolism of inhaled sphingosine into sphingomyelin and ceramide in the trachea and lungs. cellphysiolbiochem.com |

| Mouse (obesity/aging) | Internal standard for lipidomics | Enabled accurate quantification of sphingolipid changes in skeletal muscle in response to S1P analog treatment. nih.gov |

| Mouse (SphK knockout) | Substrate for enzyme assays | Differentiated exogenous from endogenous sphingosine to determine the specific function of SphK2. mdpi.com |

Future Directions and Emerging Research Avenues for D Erythro Sphingosine D7

Integration with Systems Biology and Multi-Omics Approaches

The study of sphingolipids is moving beyond the analysis of individual molecules to a more holistic, systems-level understanding. The integration of data from various "omics" platforms—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to unravel the intricate network of sphingolipid metabolism and its regulation. nih.gov D-erythro-sphingosine-d7 is crucial in the metabolomics component of these multi-omics studies, providing the precise measurements of sphingosine (B13886) levels needed to correlate with changes in gene expression, protein abundance, and enzyme activity. nih.gov

For instance, by combining quantitative lipidomics using this compound with proteomic and transcriptomic data, researchers can build comprehensive models of how endothelial cells in different vascular beds and growth states maintain their function through distinct metabolic processes. biorxiv.org This integrated approach can reveal how perturbations in sphingolipid pathways, accurately measured using isotopic standards, are linked to broader cellular responses and disease pathologies. nih.gov The use of this compound in these studies ensures that the metabolomic data is robust and can be confidently integrated with other omics datasets to build predictive models of cellular behavior.

Development of Novel Isotopic Tracers and Advanced Analytical Tools

The success of this compound as an internal standard has spurred the development of a wider array of stable isotope-labeled sphingolipids. These novel tracers, which include deuterated and ¹³C-labeled versions of various sphingolipid species, are enabling more sophisticated metabolic flux analyses. researchgate.netnih.gov By tracing the incorporation of these labeled precursors into downstream metabolites, researchers can dynamically track the flow of molecules through the sphingolipid pathway in real-time. biorxiv.org

Advances in analytical instrumentation, particularly high-resolution tandem mass spectrometry (LC-ESI-MS/MS), have significantly enhanced the utility of these isotopic tracers. nih.govacs.org These technologies allow for the differentiation and quantification of multiple isobaric lipid species and their isotopologues from a single sample. researchgate.netacs.org This capability is critical for resolving the complexity of the sphingolipidome and for conducting multi-tracer studies to investigate interconnected metabolic pathways simultaneously. nih.gov The development of new analytical methods, such as those that reduce fragmentation bias in mass spectrometry, further improves the accuracy of sphingolipid quantification when using internal standards like this compound. acs.org

Expanding the Scope of Sphingolipid Pathway Analysis in Complex Biological Systems

The application of this compound and other isotopic standards is expanding from cell culture models to more complex biological systems, including whole organisms and clinical samples. jst.go.jp This shift is critical for understanding the physiological and pathological roles of sphingolipids in their native context. For example, researchers are using these tools to investigate the role of sphingolipid metabolism in diseases such as cancer and in response to environmental toxins. caymanchem.com

In plant biology, stable isotope labeling with tracers like ¹⁵N is being used to elucidate the de novo sphingolipid biosynthesis pathway in Arabidopsis thaliana. biorxiv.orgnih.gov These studies, which rely on accurate quantification using internal standards, are revealing critical enzymes that maintain sphingolipid homeostasis and are essential for cell viability. biorxiv.orgnih.gov Similarly, in mammalian systems, deuterated sphingolipid precursors are being used to trace metabolic pathways and understand how factors like drug treatments affect sphingolipid metabolism. jst.go.jp The ability to accurately measure key intermediates like sphingosine using this compound is fundamental to the success of these complex analyses. researchmap.jp

Q & A

Q. What is the role of D-erythro-sphingosine-d7 in sphingolipid quantification using mass spectrometry?

this compound is a deuterated internal standard used to enhance the accuracy and precision of sphingolipid quantification in complex biological matrices via GC- or LC-MS. Methodologically, it is spiked into samples at a known concentration to correct for matrix effects, ion suppression, and extraction efficiency variations. Researchers must validate its stability under experimental conditions (e.g., pH, temperature) and confirm purity (>99%) via Certificate of Analysis (COA) . For reproducible results, ensure isotopic purity is maintained to avoid interference from non-deuterated analogs.

Q. How should this compound be stored to ensure stability in long-term studies?

Stability is critical for deuterated standards. Store lyophilized this compound at -20°C in airtight, light-protected vials. For working solutions, use inert solvents (e.g., methanol) and avoid repeated freeze-thaw cycles. Stability tests under varying conditions (e.g., 4°C vs. -20°C) should be conducted and documented using LC-MS peak area ratios to detect degradation .

Q. What analytical parameters must be validated when using this compound as an internal standard?

Key parameters include:

- Linearity : Calibration curves (e.g., 1–1000 ng/mL) with R² >0.98.

- Recovery : Compare spiked vs. unspiked sample recoveries (target: 85–115%).

- Precision : Intra- and inter-day CV <15% for replicate analyses.

- Ion suppression : Assess via post-column infusion experiments.

Document these using guidelines from for clarity in tables and figures .

Advanced Research Questions

Q. How can researchers optimize the concentration of this compound to minimize matrix effects in LC-MS/MS workflows?

Matrix effects arise from co-eluting compounds and vary by biological sample type (e.g., plasma vs. tissue). To optimize:

Perform a titration experiment (e.g., 0.1–10 µM) to identify the concentration where the analyte/internal standard peak area ratio stabilizes.

Use matrix-matched calibration curves with blank matrices spiked with both analyte and internal standard.

Validate using post-extraction addition to quantify ion suppression/enhancement.

Reference studies on sphingolipid quantification in and experimental design frameworks in .

Q. What experimental strategies resolve discrepancies in sphinganine quantification when using this compound?

Discrepancies may stem from:

- Deuterium loss : Monitor via high-resolution MS for unexpected m/z shifts.

- Cross-reactivity : Validate specificity using knockout matrices (e.g., sphinganine-deficient samples).

- Batch variability : Cross-check COA lot numbers and revalidate with new batches.

Advanced troubleshooting should include cross-validation with alternative methods (e.g., enzymatic assays) and meta-analysis of published data to identify systemic biases .

Q. How does deuterium labeling in this compound impact its chromatographic behavior compared to endogenous sphinganine?

Deuterium labeling increases molecular mass, causing slight retention time shifts in reversed-phase LC (e.g., +0.2–0.5 min). Researchers must:

Q. What are the limitations of using this compound in kinetic studies of sphingolipid metabolism?

Limitations include:

- Isotope effects : Deuterium may alter enzyme binding affinity (e.g., sphingosine kinases).

- Compartmentalization : Differential intracellular trafficking vs. endogenous sphinganine.

To mitigate, combine tracer studies with radiolabeled analogs (e.g., ³H-sphinganine) and use kinetic modeling to account for isotopic dilution .

Methodological Best Practices

- Data Presentation : Follow ’s guidelines for labeled tables (e.g., deuterium loss under varying storage conditions) and statistical reporting (e.g., ANOVA for batch comparisons).

- Ethical Compliance : Adhere to ’s protocols for documenting storage conditions and stability data in human tissue studies.

- Literature Context : Use ’s framework to compare findings with prior sphingolipid studies, ensuring citations align with primary sources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.